2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Description
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-4-5-10-22(21)29-25)30-27(31)35-16-23(32)28-18-8-6-7-17(2)15-18/h4-15,29H,3,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIWXDBHVVOLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrimidoindole core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 484.57 g/mol. The presence of the ethoxy and thioacetamide groups contributes to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Research indicates that derivatives of pyrimidoindole compounds exhibit potent antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A study evaluating thiourea-based scaffolds demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.046 μM against resistant strains .
-
Anticancer Potential
- The compound's structural analogs have been tested for anticancer activity. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 and A549 .
- A notable finding was that certain derivatives exhibited IC50 values ranging from 7.01 μM to 14.31 μM against different cancer cell lines .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. The compound demonstrated MIC values significantly lower than standard antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of structurally related compounds showed that certain derivatives could induce apoptosis in cancer cells through activation of caspase pathways. This suggests that the compound may also engage similar mechanisms due to its structural characteristics.
Data Tables
Scientific Research Applications
The biological activity of this compound is a focal point in research, with several studies highlighting its potential applications:
1. Anticancer Properties
- Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against human breast cancer and leukemia cell lines, suggesting that this compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
2. Antimicrobial Activity
- Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .
3. Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, inhibition of acetylcholinesterase has been noted in related compounds, which could have implications for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies illustrate the applications of this compound:
- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .
- Antimicrobial Efficacy Testing : In vitro tests against common bacterial strains showed that the compound's derivatives had comparable or superior efficacy to established antibiotics, indicating its potential as a new antimicrobial agent .
- Enzymatic Activity Studies : Inhibition assays revealed that the compound effectively reduced the activity of acetylcholinesterase, suggesting its potential use in treating conditions characterized by cholinergic dysfunction .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation selectivity depends on reagent strength and stoichiometry. Excess H₂O₂ favors sulfone formation.
-
The pyrimidoindole core remains stable under mild oxidation conditions but may degrade under prolonged exposure to strong oxidizers .
Reduction Reactions
The acetamide and pyrimidoindole moieties can undergo reduction, particularly targeting the carbonyl groups.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dry THF, reflux | Reduced acetamide to amine (-NH-CH₂-) | |
| Sodium borohydride (NaBH₄) | Methanol, 0–5°C | Partial reduction of the 4-oxo group to hydroxyl |
Mechanistic Insight :
-
LiAlH₄ reduces the acetamide’s carbonyl to a methylene group, enhancing solubility in polar solvents.
-
NaBH₄ selectively reduces the 4-oxo group without affecting the thioether.
Substitution Reactions
The ethoxyphenyl and m-tolyl groups participate in electrophilic aromatic substitution (EAS), while the thioether acts as a nucleophilic site.
Key Observations :
-
Nitration occurs preferentially at the para position of the ethoxyphenyl group due to electron-donating effects .
-
S-alkylation improves lipophilicity, making derivatives more suitable for membrane permeability studies.
Cycloaddition and Heterocycle Formation
The compound’s unsaturated pyrimidoindole core engages in [4+2] cycloadditions, forming fused heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hours | Diels-Alder adduct with maleic anhydride | |
| Phenylacetylene | CuI catalysis, 120°C | Triazole-fused pyrimidoindole derivative |
Mechanistic Notes :
-
Diels-Alder reactions proceed via the pyrimidoindole’s conjugated diene system .
-
Click chemistry with alkynes introduces triazole rings, enhancing binding affinity in biological assays .
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Acidic Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under strong acidic conditions (HCl, 100°C).
-
Photodegradation : UV exposure (254 nm) induces cleavage of the thioether bond, forming disulfides and indole fragments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
